molecular formula C12H15NOS B14183345 (4R)-4-(2,4,6-trimethylphenyl)-1,3-oxazolidine-2-thione CAS No. 924265-81-6

(4R)-4-(2,4,6-trimethylphenyl)-1,3-oxazolidine-2-thione

Cat. No.: B14183345
CAS No.: 924265-81-6
M. Wt: 221.32 g/mol
InChI Key: ADWOZRWANUILQH-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-4-(2,4,6-trimethylphenyl)-1,3-oxazolidine-2-thione is a heterocyclic compound that contains an oxazolidine ring with a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(2,4,6-trimethylphenyl)-1,3-oxazolidine-2-thione typically involves the reaction of 2,4,6-trimethylphenyl isocyanate with an appropriate thiol under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the oxazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(2,4,6-trimethylphenyl)-1,3-oxazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield the corresponding oxazolidine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and oxone.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Oxazolidine.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In organic synthesis, (4R)-4-(2,4,6-trimethylphenyl)-1,3-oxazolidine-2-thione is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in the development of biologically active molecules. Its structural features can be exploited to design inhibitors or modulators of specific biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and other materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in the development of advanced materials.

Mechanism of Action

The mechanism of action of (4R)-4-(2,4,6-trimethylphenyl)-1,3-oxazolidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-phenyl-1,3-oxazolidine-2-thione: Similar structure but lacks the trimethyl groups on the phenyl ring.

    (4R)-4-(2,4-dimethylphenyl)-1,3-oxazolidine-2-thione: Similar structure with fewer methyl groups on the phenyl ring.

    (4R)-4-(2,6-dimethylphenyl)-1,3-oxazolidine-2-thione: Similar structure with different positions of the methyl groups on the phenyl ring.

Uniqueness

The presence of three methyl groups on the phenyl ring of (4R)-4-(2,4,6-trimethylphenyl)-1,3-oxazolidine-2-thione imparts unique steric and electronic properties to the compound. These features can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

CAS No.

924265-81-6

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

(4R)-4-(2,4,6-trimethylphenyl)-1,3-oxazolidine-2-thione

InChI

InChI=1S/C12H15NOS/c1-7-4-8(2)11(9(3)5-7)10-6-14-12(15)13-10/h4-5,10H,6H2,1-3H3,(H,13,15)/t10-/m0/s1

InChI Key

ADWOZRWANUILQH-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[C@@H]2COC(=S)N2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2COC(=S)N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.